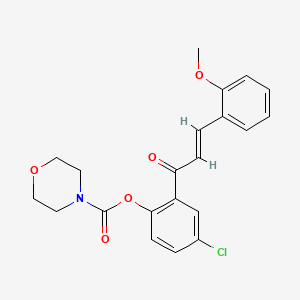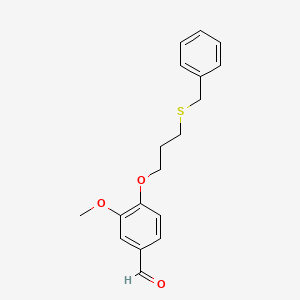
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, also known as BPyMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPyMS is a sulfonamide derivative that contains two pyridine rings and a methanesulfonamide group.
Applications De Recherche Scientifique
Complex Formation and Supramolecular Frameworks :
- Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, closely related to N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, are known to form a variety of complexes with transition metals. These ligands can behave as both monotopic and ditopic, bridging two metal centers in various molecular structures. This versatility is influenced by factors like counteranions and ligand substituents, offering potential in designing novel supramolecular frameworks (Manzano et al., 2016).
Synthesis and Biological Activity :
- Pyridyl functionalized bis(pyrazol-1-yl)methanes, which share structural similarities with this compound, have been synthesized and their diorganotin derivatives exhibit cytotoxic activity for Hela cells in vitro. This indicates potential biomedical applications, particularly in cancer research (Li et al., 2010).
Ionic Liquid Properties :
- The synthesis and analysis of bis(methanesulfonyl)amide salts, related to this compound, have shown that these compounds can produce ionic liquids with unique properties like low melting points, increased viscosity, and altered thermal and electrical stability. These findings are important for the development of new ionic liquids with tailored properties for specific industrial applications (Pringle et al., 2003).
Halogen Bonding and Anion Recognition :
- Methanesulfonyl-polarized iodine halogen bonding units have been synthesized, which are capable of binding halides in polar media. This research demonstrates the potential of using methanesulfonyl groups for designing new anion receptors, which could have implications in sensing technologies and catalysis (Lohrman et al., 2019).
Film Fabrication and Electrooptic Response :
- Research on pyrrole-pyridine-based chromophores, which are structurally related to this compound, has shown their potential in electrooptic film fabrication. The molecular architecture of these chromophores influences the film growth method, microstructure, and optical response, suggesting their applicability in advanced materials science (Facchetti et al., 2006).
Catalysis and Hydrogenation Reactions :
- N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used in catalysis, particularly in the transfer hydrogenation of ketones. These findings suggest that this compound could be explored for its catalytic properties, especially in reactions that require the transfer of hydrogen (Ruff et al., 2016).
Propriétés
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-19(17,18)16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFTMBQIJAWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)
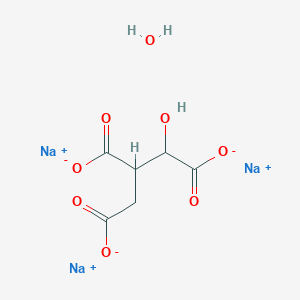
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)
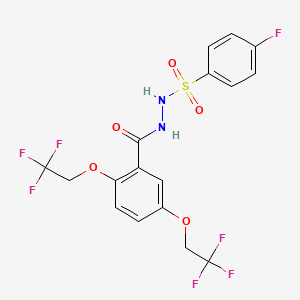
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)
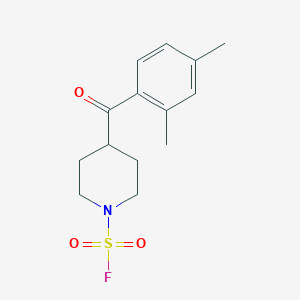
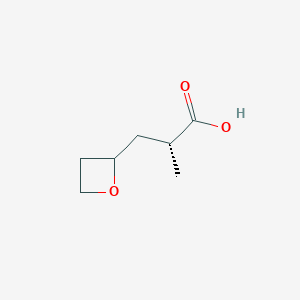
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)

